![molecular formula C42H28N6 B3028675 4,4'-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)-1,1'-biphenyl CAS No. 266349-83-1](/img/structure/B3028675.png)
4,4'-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)-1,1'-biphenyl
Overview
Description
“4,4’-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)-1,1’-biphenyl” is a chemical compound with the molecular formula C42H28N6 . It appears as a white to light gray to light yellow powder or crystal .
Molecular Structure Analysis
The molecular weight of “4,4’-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)-1,1’-biphenyl” is 616.73 . It consists of two phenyl rings connected by a biphenyl group, with each phenyl ring further connected to a 1,3,5-triazin-2-yl group .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . Its purity, as determined by High-Performance Liquid Chromatography (HPLC), is greater than 95.0% .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
- OPVs : As an electron transport material (ETM), 4,4’-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)biphenyl contributes to efficient charge separation and collection in organic solar cells. Its low tendency to chelate allows its use even in formulations containing catalyst residues .
Mechanism of Action
Target of Action
The primary target of 4,4’-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)biphenyl, also known as BTB, is the electron transport layer in organic light-emitting devices . This compound exhibits higher electron mobility , making it an effective electron transport material.
Mode of Action
BTB is composed of electron donor and acceptor moieties . These are connected in such a way that intra- and intermolecular charge transfer (CT) states can be induced through exciplex-like interactions between the same emitters . This interaction facilitates the efficient injection and transport of negative charges (electrons) from the cathode to the emissive layer .
Biochemical Pathways
It contributes to the formation of exciplex-like interactions , which are essential for the efficient functioning of these devices.
Pharmacokinetics
It’s worth noting that btb exhibits high electron mobility , which influences its transport properties in the context of electronic devices.
Result of Action
The result of BTB’s action is the efficient transport of electrons within the device, contributing to the overall performance of organic light-emitting devices . Its unique structure allows for the induction of charge transfer states, which are crucial for the device’s operation .
Action Environment
The action of BTB can be influenced by environmental factors. For instance, the compound shows high thermal stability , which suggests that it can maintain its performance even under high-temperature conditions.
properties
IUPAC Name |
2-[4-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]phenyl]-4,6-diphenyl-1,3,5-triazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H28N6/c1-5-13-31(14-6-1)37-43-38(32-15-7-2-8-16-32)46-41(45-37)35-25-21-29(22-26-35)30-23-27-36(28-24-30)42-47-39(33-17-9-3-10-18-33)44-40(48-42)34-19-11-4-12-20-34/h1-28H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICMBMCOVLMLIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=NC(=NC(=N5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H28N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)-1,1'-biphenyl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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